molecular formula C12H24N2O3 B6352297 Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate CAS No. 1155159-60-6

Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate

Cat. No.: B6352297
CAS No.: 1155159-60-6
M. Wt: 244.33 g/mol
InChI Key: CZTFZGLGFHUFPQ-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate is a synthetic organic compound featuring a butanoate ester backbone modified with a morpholine-containing propylamino side chain. The ester group enhances lipophilicity, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name

methyl 3-(3-morpholin-4-ylpropylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(10-12(15)16-2)13-4-3-5-14-6-8-17-9-7-14/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTFZGLGFHUFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate typically involves the reaction of morpholine with a suitable propylamine derivative, followed by esterification with butanoic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate has several notable applications:

  • Medicinal Chemistry :
    • Drug Design : The compound is explored for its potential in synthesizing new pharmaceuticals due to its ability to enhance solubility and bioavailability.
    • Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties against various bacterial strains, including Gram-positive bacteria .
  • Biochemistry :
    • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurodegenerative diseases.
    • Cytotoxicity Research : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
  • Industrial Applications :
    • Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the production of specialty chemicals and materials.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Enzyme Activity Modulation

In vitro assays demonstrated that the compound effectively inhibited AChE activity. This inhibition could be beneficial in developing treatments for conditions like Alzheimer's disease, where AChE modulation is crucial.

Cytotoxicity in Cancer Research

Research involving human cancer cell lines revealed that this compound induced apoptosis at certain concentrations. These findings highlight its potential as a lead compound for anticancer drug development.

Research Findings

Recent studies have provided insights into the pharmacological profiles of this compound:

  • Binding Affinity : The morpholine group enhances binding affinity to various receptors, crucial for its biological activity.
  • Toxicological Assessments : While exhibiting promising biological activity, further research is necessary to evaluate its safety profile for therapeutic use.
  • Synthetic Pathways : The synthesis typically involves multi-step reactions optimizing yield and purity, making it accessible for further research applications.

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate

  • Structural Differences: Contains a fluorobutyl-indole moiety instead of a morpholinopropyl group. Features a 3,3-dimethylbutanoate ester (vs. unsubstituted butanoate in the target compound). Includes an indole ring, enabling π-π stacking interactions absent in the morpholine derivative.
  • Implications: The fluorobutyl group increases electronegativity and metabolic stability compared to the morpholine’s polar but non-fluorinated chain.

Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

  • Structural Differences: Replaces indole with indazole, introducing an additional nitrogen atom in the aromatic system. Retains the fluorobutyl and 3,3-dimethylbutanoate groups.
  • Implications: Indazole’s dual nitrogen atoms may improve binding to metal-containing enzymes (e.g., kinases) compared to morpholine’s lone nitrogen. The stereospecific (S)-configuration could influence chiral recognition in biological systems, a feature absent in the non-chiral morpholine derivative .

3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol and Derivatives

  • Structural Differences: These compounds (e.g., 3-{2-[methyl(propyl)amino]ethyl}-1H-indol-4-ol) feature indole-4-ol cores with varied alkylamino side chains. Lack ester groups but include hydroxyl (-OH) substituents.
  • Implications: The hydroxyl group enables hydrogen bonding and acidity, contrasting with the ester’s hydrolytic liability.

Comparative Data Table

Compound Name Key Functional Groups Heterocycle Substituents Physicochemical Traits
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate Ester, morpholine Morpholine Propylamino Moderate polarity, moderate logP
Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate Ester, fluorobutyl, indole Indole 3,3-dimethyl, fluorobutyl High logP, steric hindrance
Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate Ester, fluorobutyl, indazole Indazole 3,3-dimethyl, fluorobutyl Enhanced metal-binding, chiral center
3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol Hydroxyl, alkylamino Indole Ethyl/propylamino Polar, hydrogen-bond donor

Research Findings and Hypotheses

  • Metabolic Stability : Fluorinated analogs (e.g., fluorobutyl-indole derivatives) are predicted to resist oxidative metabolism better than morpholine-containing compounds due to fluorine’s electron-withdrawing effects .
  • Target Selectivity: Indole/indazole-containing compounds may preferentially bind serotonin or kinase receptors, whereas morpholine derivatives could target amine-processing enzymes (e.g., monoamine oxidases).
  • Synthetic Utility: The morpholinopropylamino group offers a versatile handle for further derivatization, while rigid aromatic systems (indole/indazole) limit conformational flexibility.

Biological Activity

Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate, a compound with the molecular formula C12_{12}H24_{24}N2_2O3_3, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12_{12}H24_{24}N2_2O3_3
  • Molecular Weight: 244.33 g/mol
  • CAS Number: 1155159-60-6

This compound acts primarily through its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs): The compound may modulate GPCR activity, influencing intracellular signaling pathways related to neurotransmission and inflammation .
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study involving bacterial strains resistant to conventional antibiotics, the compound demonstrated effective inhibition against:

Bacterial Strain Inhibition Zone (mm)
Escherichia coli30
Staphylococcus aureus28
Klebsiella pneumoniae25

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can selectively induce apoptosis in cancer cell lines while sparing normal cells. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal fibroblasts>100

This selectivity highlights the potential of this compound in targeted cancer therapies .

Case Studies

  • Case Study on Antibacterial Resistance:
    A recent study evaluated the efficacy of this compound against metronidazole-resistant Helicobacter pylori. The compound was able to restore sensitivity in resistant strains, suggesting a mechanism that could overcome existing antibiotic resistance .
  • Cancer Treatment Research:
    In vitro studies have demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation markers such as Ki67 .

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